molecular formula C7H12ClNO B6266900 3-ethynylpiperidin-3-ol hydrochloride CAS No. 1788908-20-2

3-ethynylpiperidin-3-ol hydrochloride

Cat. No.: B6266900
CAS No.: 1788908-20-2
M. Wt: 161.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylpiperidin-3-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group and an ethynyl (alkynyl) substituent at the 3-position of the piperidine ring, with a hydrochloride salt form enhancing its stability and solubility. The ethynyl group may confer unique reactivity in click chemistry or covalent binding applications, while the hydroxyl group contributes to hydrogen-bonding interactions .

Properties

CAS No.

1788908-20-2

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylpiperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives with ethynylating agents under controlled conditions. One common method involves the use of a nickel catalyst and a chiral P-O ligand for the intramolecular hydroalkenylation of 1,6-ene-dienes . This reaction provides a regioselective and mild method for the preparation of six-membered N- and O-heterocycles.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Ethynylpiperidin-3-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethynylpiperidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of active intermediates that modulate biological pathways. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
3-Ethynylpiperidin-3-ol HCl Ethynyl (-C≡CH) C₇H₁₀ClNO 159.62 High reactivity due to alkyne; potential for covalent modification .
3-Methylpiperidin-3-ol HCl Methyl (-CH₃) C₆H₁₄ClNO 151.63 Steric hindrance from methyl group; simpler hydrophobicity .
3-Isopropylpiperidin-3-ol HCl Isopropyl (-CH(CH₃)₂) C₈H₁₈ClNO 179.69 Increased lipophilicity; bulkier substituent may reduce metabolic clearance .
trans-3,4-Dimethylpiperidin-3-ol HCl Methyl (-CH₃) at 3 and 4 C₇H₁₆ClNO 165.66 Stereospecific effects; enhanced rigidity in ring conformation .
2-(Piperidin-3-yloxy)pyridine HCl Pyridyloxy linkage C₁₀H₁₃ClN₂O 228.68 Extended aromatic system; potential for π-π stacking interactions .

Key Observations :

  • Reactivity : The ethynyl group in 3-ethynylpiperidin-3-ol HCl distinguishes it from alkyl-substituted analogs (e.g., methyl, isopropyl), enabling participation in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or probe synthesis .
  • Lipophilicity : Alkyl substituents (methyl, isopropyl) increase logP values compared to the ethynyl group, influencing membrane permeability and CNS penetration .
  • Stereochemical Impact: Compounds like trans-3,4-dimethylpiperidin-3-ol HCl demonstrate how stereochemistry affects receptor binding, a factor less pronounced in monosubstituted derivatives .

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